N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-17-8-10-18(11-9-17)29(25,26)22-16-7-6-15-4-2-12-23(19(15)14-16)21(24)20-5-3-13-28-20/h3,5-11,13-14,22H,2,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQJQDQEJZFXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Structural Overview
The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a sulfonamide group. This unique combination of structural elements contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 358.40 g/mol.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity . Preliminary studies suggest that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For instance, the compound has been shown to downregulate anti-apoptotic proteins and activate pro-apoptotic factors, leading to increased cancer cell death.
Antimicrobial Effects
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have reported effective inhibition of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Modulation : The furan and tetrahydroquinoline components may interact with various receptors or proteins involved in signaling pathways related to cancer progression and microbial resistance.
Case Studies and Experimental Data
Recent studies have evaluated the compound's efficacy using various experimental models:
| Study Focus | Methodology | Findings |
|---|---|---|
| Anticancer Activity | Cell viability assays on cancer cell lines | Induction of apoptosis via caspase activation |
| Antimicrobial Tests | Disk diffusion method against bacterial strains | Significant inhibition zones observed |
| Molecular Docking | Simulation studies to predict binding affinities | High affinity for target enzymes |
The results from these studies indicate that the compound holds significant potential as both an anticancer and antimicrobial agent.
Comparison with Similar Compounds
Core Modifications: Tetrahydroquinoline vs. Tetrahydroisoquinoline
- N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide (): The isoquinoline core differs in ring fusion (benzene fused to the pyridine at the 2-position vs. 1-position in quinoline). The molecular weight (412.5 g/mol) is lower than the tetrahydroquinoline analog (440.5 g/mol), which may influence pharmacokinetics .
Acyl Group Variations: Furan vs. Thiophene vs. Morpholine
- 4-Fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (): Replacing furan with thiophene increases electron density due to sulfur’s larger atomic size and polarizability. This compound exhibits a logP of 4.31, suggesting higher lipophilicity compared to the methoxy-substituted analog, which may enhance membrane permeability but reduce aqueous solubility .
Sulfonamide Substituent Effects
- 4-Methoxy vs. 4-Fluoro vs. 2-Methoxy-4,5-dimethyl :
- The 4-methoxy group () enhances electron-donating effects, improving hydrogen-bonding capacity compared to the electron-withdrawing 4-fluoro group ().
- The 2-methoxy-4,5-dimethylbenzenesulfonamide variant () introduces steric hindrance, which may reduce binding affinity but increase metabolic stability .
Physicochemical and Pharmacokinetic Properties
The target compound’s 4-methoxy group likely reduces logP compared to the thiophene analog, balancing lipophilicity and solubility. Its higher molecular weight may require formulation strategies to enhance bioavailability.
Preparation Methods
Synthesis of Tetrahydroquinoline Intermediate
The tetrahydroquinoline scaffold is typically synthesized via:
-
Borsche-Drechsel cyclization : Cyclization of β-arylamino ketones under acidic conditions.
-
Pictet-Spengler reaction : Condensation of tryptamine analogs with carbonyl compounds.
For the 7-amino-tetrahydroquinoline derivative, regioselective nitration followed by reduction is employed to position the amine group at the 7th position.
Classical Sulfonamide Formation via Amine-Sulfonyl Chloride Coupling
Reaction Mechanism
The sulfonamide bond is formed through nucleophilic substitution between the tetrahydroquinoline amine and 4-methoxybenzenesulfonyl chloride (Fig. 1):
Conditions :
Table 1: Optimization of Sulfonylation Conditions
Stepwise Protocol
-
Step 1 : Dissolve 7-amino-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline (1 eq) in DCM.
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Step 2 : Add 4-methoxybenzenesulfonyl chloride (1.2 eq) and TEA (2 eq) dropwise at 0°C.
-
Step 3 : Stir at room temperature for 12 hours.
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Step 4 : Quench with ice-water, extract with DCM, and purify via column chromatography.
Yield : 78–95% depending on catalyst and solvent.
Chlorosulfonation-Amination Sequential Approach
Chlorosulfonation of 4-Methoxybenzene
This two-step method involves:
Table 2: Comparative Analysis of Chlorosulfonation Methods
| Parameter | Method A | Method B |
|---|---|---|
| Chlorosulfonic Acid (eq) | 1.5 | 2.0 |
| Reaction Time (h) | 2 | 4 |
| Purity (%) | 92 | 88 |
| Yield (%) | 80 | 75 |
| Data from. |
Catalytic Enhancements and Green Chemistry
ZnO Nanoparticle-Catalyzed Synthesis
Solvent-free synthesis using ZnO nanoparticles (10 mol%) achieves 95% yield in 4 hours at 60°C. Advantages include:
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes but yields 65% due to side reactions.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Comparative Evaluation of Synthetic Routes
Q & A
Basic: What are the optimal synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the furan-2-carbonyl moiety .
- Sulfonamide Formation : Reacting the amine group on the tetrahydroquinoline with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product with >95% purity .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during sulfonamide formation?
Methodological Answer:
Competing acylation or over-sulfonation can be minimized by:
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition to reduce exothermic side reactions .
- Solvent Selection : Using anhydrous dichloromethane or THF to limit hydrolysis of sulfonyl chloride .
- Stoichiometry : Employing a 1.1:1 molar ratio of sulfonyl chloride to amine to avoid excess reagent .
- Monitoring : Real-time TLC (Rf = 0.3 in 30% EtOAc/hexane) to track reaction progression and halt at completion .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, furan carbonyl at δ 7.2–7.4 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ at m/z 453.12) .
- FTIR : Peaks at 1670 cm⁻¹ (sulfonamide S=O) and 1715 cm⁻¹ (furan carbonyl) .
Advanced: How can structural ambiguities (e.g., regiochemistry) be resolved using advanced analytical methods?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of regiochemistry and stereochemistry via single-crystal analysis .
- 2D NMR (COSY, NOESY) : Correlating proton-proton proximities to resolve overlapping signals in the tetrahydroquinoline core .
- DFT Calculations : Comparing computed vs. experimental NMR shifts to validate substituent positions .
Basic: What in vitro assays are suitable for initial screening of biological activity?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., bacterial dihydrofolate reductase or kinase targets) at 10 µM .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can target engagement be validated in complex biological systems?
Methodological Answer:
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD, kon/koff) with purified enzymes .
- Cellular Thermal Shift Assay (CETSA) : Detect target stabilization in lysates after compound treatment .
- CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines to confirm specificity .
Basic: What computational tools aid in predicting this compound’s physicochemical properties?
Methodological Answer:
- LogP/D Solubility : Use MarvinSketch or ACD/Labs to estimate logP (~2.8) and aqueous solubility (<10 µM) .
- ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP inhibition, and hERG liability screening .
Advanced: How can molecular dynamics simulations elucidate binding modes with biological targets?
Methodological Answer:
- Docking (AutoDock Vina) : Initial pose prediction in enzyme active sites (e.g., COX-2 or DHFR) .
- MD Simulations (GROMACS) : 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- MM-PBSA : Calculate binding free energy contributions (ΔGbind) to prioritize analogs .
Basic: How do substituents (e.g., methoxy vs. methyl) impact solubility and potency?
Methodological Answer:
- Solubility : Methoxy groups enhance aqueous solubility via hydrogen bonding (4-methoxy improves solubility by ~20% vs. methyl) .
- Potency : Electron-withdrawing groups (e.g., fluoro) increase enzyme inhibition (IC50 reduction by 1.5–2×) .
| Substituent | LogP | Aqueous Solubility (µM) | IC50 (DHFR, nM) |
|---|---|---|---|
| 4-Methoxy | 2.8 | 8.5 | 120 |
| 4-Methyl | 3.1 | 5.2 | 180 |
| 4-Fluoro | 2.9 | 6.7 | 90 |
Advanced: What strategies address metabolic instability in preclinical development?
Methodological Answer:
- Metabolite Identification : LC-MS/MS to detect oxidative (e.g., furan ring hydroxylation) or hydrolytic degradation .
- Structural Modifications : Replace labile groups (e.g., methoxy → trifluoromethoxy) to block CYP450 metabolism .
- Prodrug Design : Esterification of sulfonamide to enhance permeability and delay hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
